N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-22-18-13(19(26)23(2)20(22)27)10-14(24(18)7-4-8-28-3)17(25)21-12-5-6-15-16(9-12)30-11-29-15/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBDFOGTZKWDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Influence :
- The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from thiazolo- or pyrido-pyrimidine analogs (e.g., 11b , 4g ). These cores alter electronic properties and binding affinities. For instance, pyrido-pyrimidines (e.g., 4g) exhibit higher thermal stability (mp >300°C) due to extended conjugation .
Substituent Effects: The 3-methoxypropyl group in the target compound likely improves solubility compared to purely alkyl chains (e.g., butyl in ’s compound) but may reduce lipophilicity relative to aromatic substituents (e.g., 4-cyanobenzylidene in 11b ).
Spectral Data Trends: Carbonyl stretches (IR ~1700 cm⁻¹) and cyano peaks (IR ~2200 cm⁻¹) are consistent across analogs . In NMR, methyl groups (δ 2.3–2.5 ppm) and methoxy protons (δ 3.3–3.5 ppm) show minimal variation, suggesting similar electronic environments for these substituents .
Implications for Further Research
- Optimization : Replacing the 3-methoxypropyl group with shorter chains (e.g., ethyl) or polar moieties (e.g., hydroxyl) could modulate solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
